molecular formula C21H23N3O B8316653 2-((Tert-butylamino)methyl)-4,6-di(pyridine-3-yl)phenol

2-((Tert-butylamino)methyl)-4,6-di(pyridine-3-yl)phenol

Cat. No. B8316653
M. Wt: 333.4 g/mol
InChI Key: OWKLMGUDPIZIIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09409893B2

Procedure details

A mixture of 6,8-dibromo-3-(tert-butyl)-3,4-dihydro-2H-benzo[e][1,3]oxazine (Intermediate 6) (0.621 g, 1.79 mmol), pyridine-3-boronic acid [purchased from Boron Molecular Limited] (0.660 g, 5.37 mmol) and potassium carbonate (1.979 g, 14.3 mmol) in 2-propanol (30 mL) and water (6 mL) was purged with nitrogen for 20 minutes. Tetrakis(triphenylphosphine)Pd (0) (107 mg, 0.09 mmol) was added and the resulting mixture was heated at 72° C. for 30 minutes then the cooled reaction mixture concentrated under reduced pressure. The residue was dissolved in ethyl acetate, washed with water, dried (MgSO4), filtered and concentrated under reduced pressure to afford a dark brown oil. The product was purified by flash chromatography on silica eluting with a solvent gradient of 0 to 30% ethyl acetate in hexanes to give 2-((tert-butylamino)methyl)-4,6-di(pyridine-3-yl)phenol (151 mg) as an off-white solid.
Name
6,8-dibromo-3-(tert-butyl)-3,4-dihydro-2H-benzo[e][1,3]oxazine
Quantity
0.621 g
Type
reactant
Reaction Step One
Name
Intermediate 6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
1.979 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4](Br)[C:5]2OC[N:8]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH2:7][C:6]=2[CH:15]=1.[N:17]1[CH:22]=[CH:21][CH:20]=[C:19](B(O)O)[CH:18]=1.[C:26](=[O:29])([O-])[O-].[K+].[K+]>CC(O)C.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:11]([NH:8][CH2:7][C:6]1[CH:5]=[C:4]([C:19]2[CH:18]=[N:17][CH:22]=[CH:21][CH:20]=2)[CH:3]=[C:2]([C:15]2[CH:11]=[N:8][CH:7]=[CH:6][CH:5]=2)[C:26]=1[OH:29])([CH3:12])([CH3:13])[CH3:14] |f:2.3.4,^1:40,42,61,80|

Inputs

Step One
Name
6,8-dibromo-3-(tert-butyl)-3,4-dihydro-2H-benzo[e][1,3]oxazine
Quantity
0.621 g
Type
reactant
Smiles
BrC=1C=C(C2=C(CN(CO2)C(C)(C)C)C1)Br
Name
Intermediate 6
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C2=C(CN(CO2)C(C)(C)C)C1)Br
Name
Quantity
0.66 g
Type
reactant
Smiles
N1=CC(=CC=C1)B(O)O
Name
Quantity
1.979 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
CC(C)O
Name
Quantity
6 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
107 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
72 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was purged with nitrogen for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the cooled reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a dark brown oil
CUSTOM
Type
CUSTOM
Details
The product was purified by flash chromatography on silica eluting with a solvent gradient of 0 to 30% ethyl acetate in hexanes

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)NCC1=C(C(=CC(=C1)C=1C=NC=CC1)C=1C=NC=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 151 mg
YIELD: CALCULATEDPERCENTYIELD 50.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.